molecular formula C17H24N4OS B7069131 N-[[4-[(2,6-dimethylmorpholin-4-yl)methyl]phenyl]methyl]-3-methyl-1,2,4-thiadiazol-5-amine

N-[[4-[(2,6-dimethylmorpholin-4-yl)methyl]phenyl]methyl]-3-methyl-1,2,4-thiadiazol-5-amine

Cat. No.: B7069131
M. Wt: 332.5 g/mol
InChI Key: QEVBXLVKAXLPPV-UHFFFAOYSA-N
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Description

N-[[4-[(2,6-dimethylmorpholin-4-yl)methyl]phenyl]methyl]-3-methyl-1,2,4-thiadiazol-5-amine is a complex organic compound with potential applications in various scientific fields. This compound features a thiadiazole ring, a morpholine moiety, and a phenyl group, making it a versatile molecule for research and industrial purposes.

Properties

IUPAC Name

N-[[4-[(2,6-dimethylmorpholin-4-yl)methyl]phenyl]methyl]-3-methyl-1,2,4-thiadiazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4OS/c1-12-9-21(10-13(2)22-12)11-16-6-4-15(5-7-16)8-18-17-19-14(3)20-23-17/h4-7,12-13H,8-11H2,1-3H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEVBXLVKAXLPPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)CC2=CC=C(C=C2)CNC3=NC(=NS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[4-[(2,6-dimethylmorpholin-4-yl)methyl]phenyl]methyl]-3-methyl-1,2,4-thiadiazol-5-amine typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the reaction of appropriate hydrazine derivatives with carbon disulfide, followed by cyclization.

    Introduction of the Morpholine Moiety: The morpholine group is introduced via nucleophilic substitution reactions, often using 2,6-dimethylmorpholine as a starting material.

    Attachment of the Phenyl Group: The phenyl group is attached through Friedel-Crafts alkylation or similar aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[[4-[(2,6-dimethylmorpholin-4-yl)methyl]phenyl]methyl]-3-methyl-1,2,4-thiadiazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially on the phenyl and morpholine moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated compounds, strong acids or bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-[[4-[(2,6-dimethylmorpholin-4-yl)methyl]phenyl]methyl]-3-methyl-1,2,4-thiadiazol-5-amine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[[4-[(2,6-dimethylmorpholin-4-yl)methyl]phenyl]methyl]-3-methyl-1,2,4-thiadiazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[[4-[(2,6-dimethylmorpholin-4-yl)methyl]phenyl]methyl]-3-methyl-1,2,4-thiadiazol-5-amine is unique due to its combination of a thiadiazole ring, morpholine moiety, and phenyl group. This unique structure imparts specific chemical and biological properties that distinguish it from similar compounds.

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